ethyl {3,5-dimethyl-4-[(3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}acetate
Overview
Description
Ethyl {3,5-dimethyl-4-[(3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}acetate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {3,5-dimethyl-4-[(3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}acetate typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the nitrobenzoyl group: This step involves the acylation of the pyrazole ring with 3-nitrobenzoyl chloride in the presence of a base such as pyridine.
Esterification: The final step is the esterification of the resulting compound with ethyl chloroacetate in the presence of a base like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl {3,5-dimethyl-4-[(3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Nucleophilic addition: The carbonyl group in the ester can undergo nucleophilic addition reactions with nucleophiles such as Grignard reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Nucleophilic addition: Grignard reagents (e.g., phenylmagnesium bromide).
Major Products
Reduction: Formation of ethyl {3,5-dimethyl-4-[(3-aminobenzoyl)amino]-1H-pyrazol-1-yl}acetate.
Hydrolysis: Formation of {3,5-dimethyl-4-[(3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}acetic acid.
Nucleophilic addition: Formation of various alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl {3,5-dimethyl-4-[(3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized pyrazole derivatives.
Mechanism of Action
The mechanism of action of ethyl {3,5-dimethyl-4-[(3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}acetate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Ethyl {3,5-dimethyl-4-[(3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}acetate can be compared with other pyrazole derivatives such as:
Ethyl {3,5-dimethyl-4-[(3-methyl-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}acetate: Similar structure but with a methyl group instead of a nitro group, leading to different chemical and biological properties.
Ethyl {3,5-dimethyl-4-[(3-chlorobenzoyl)amino]-1H-pyrazol-1-yl}acetate:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-[3,5-dimethyl-4-[(3-nitrobenzoyl)amino]pyrazol-1-yl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5/c1-4-25-14(21)9-19-11(3)15(10(2)18-19)17-16(22)12-6-5-7-13(8-12)20(23)24/h5-8H,4,9H2,1-3H3,(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADCZEOVESOQDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101164038 | |
Record name | Ethyl 3,5-dimethyl-4-[(3-nitrobenzoyl)amino]-1H-pyrazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101164038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955965-09-0 | |
Record name | Ethyl 3,5-dimethyl-4-[(3-nitrobenzoyl)amino]-1H-pyrazole-1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=955965-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3,5-dimethyl-4-[(3-nitrobenzoyl)amino]-1H-pyrazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101164038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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